molecular formula C7H4F3IS B1406372 3-Iodophenyltrifluoromethyl sulfide CAS No. 1002355-79-4

3-Iodophenyltrifluoromethyl sulfide

Cat. No.: B1406372
CAS No.: 1002355-79-4
M. Wt: 304.07 g/mol
InChI Key: YJJROZDLYRTQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodophenyltrifluoromethyl Sulfide is a chemical building block of interest in synthetic organic and medicinal chemistry research. It incorporates two functional groups—an iodine substituent and a trifluoromethylthio (SCF3) group—that are valuable for further chemical modification. The SCF3 group is a highly lipophilic (Hansch parameter π = 1.44) moiety, and its introduction into organic molecules is a common strategy in agrochemical and pharmaceutical design to improve a compound's ability to cross lipid membranes and its metabolic stability . The iodine atom on the aromatic ring makes this compound a versatile intermediate for metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, enabling the formation of new carbon-carbon bonds. Researchers can utilize this reagent to develop novel compounds for various life science applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJROZDLYRTQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Iodophenyltrifluoromethyl Sulfide

Classical Approaches to Aryl Trifluoromethyl Sulfide (B99878) Synthesis

Traditional methods for the formation of the aryl-sulfur bond in compounds like 3-iodophenyltrifluoromethyl sulfide have historically relied on fundamental organic reactions such as nucleophilic substitution and the alkylation of sulfur-based precursors.

Nucleophilic Substitution Reactions for C-S Bond Formation

Nucleophilic aromatic substitution (SNAr) represents a classical pathway for the formation of aryl sulfides. This type of reaction typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups. The mechanism generally proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Alkylation of Sulfur-Containing Precursors

Another foundational strategy involves the S-alkylation of a suitable sulfur-containing precursor, most commonly a thiophenol. This approach is analogous to the well-known Williamson ether synthesis. youtube.com The general two-step process involves:

Deprotonation of the thiophenol (in this case, 3-iodothiophenol) with a suitable base to form the more nucleophilic thiophenolate anion.

Reaction of the thiophenolate with an electrophilic trifluoromethylating agent to form the desired trifluoromethyl sulfide.

The synthesis of various thiophenols is well-established, with methods including the reduction of sulfonyl chlorides or the reaction of aryldiazonium salts with xanthates. orgsyn.orgorganic-chemistry.org Once the precursor, 3-iodothiophenol, is obtained, it can be treated with a base to generate the 3-iodothiophenolate. This nucleophile would then be reacted with a source of "CF₃⁺" or an equivalent electrophilic trifluoromethylthiolating reagent.

A related classical method involves the conversion of a thiophenol into a sulfenyl chloride intermediate. This intermediate can then react with a trifluoromethyl source to yield the final product. For example, aryl trifluoromethyl sulfides have been synthesized from thiophenols by first reacting them with sulfuryl chloride (SO₂Cl₂) to form an aryl sulfenyl chloride, which is then treated with a trifluoromethylating reagent. d-nb.info

Advanced and Catalytic Synthesis Protocols for Trifluoromethyl sulfides

To overcome the limitations of classical methods, which often require harsh conditions or activated substrates, significant research has been directed towards the development of metal-catalyzed cross-coupling reactions. These advanced protocols offer milder conditions, broader substrate scope, and improved functional group tolerance, making them highly valuable for modern synthetic chemistry.

Metal-Catalyzed Cross-Coupling Reactions for C(aryl)–S Bond Formation

Both palladium and copper catalysts have proven to be highly effective in facilitating the formation of the C(aryl)-SCF₃ bond, particularly from aryl halides like aryl iodides.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Several palladium-based systems have been developed for the trifluoromethylthiolation of aryl halides. A notable method involves the coupling of aryl iodides, bromides, and triflates with tetramethylammonium (B1211777) trifluoromethylthiolate (NMe₄SCF₃) using a catalyst system composed of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and DtBuPF (1,1'-bis(di-tert-butylphosphino)ferrocene). d-nb.info This system demonstrates broad applicability across various aryl electrophiles.

Another effective approach utilizes a robust, air- and moisture-stable dinuclear palladium(I) complex for the C-SCF₃ coupling of aryl iodides and bromides. thieme-connect.com This method offers the practical advantage of easier catalyst handling and recovery. While not specific to the trifluoromethylthio group, palladium-catalyzed difluoromethylthiolation of aryl iodides has also been successfully demonstrated, showcasing the general utility of palladium in forming C-S-fluoroalkyl bonds under mild conditions. rsc.org

The table below summarizes representative conditions for palladium-catalyzed trifluoromethylthiolation of aryl iodides.

Catalyst SystemReagentLigandSolventTemperatureReference
Pd(dba)₂NMe₄SCF₃DtBuPFDioxane100 °C d-nb.info
Dinuclear Pd(I) ComplexAgSCF₃-Toluene100 °C thieme-connect.com
Pd(dba)₂(difluoromethylthiolating agent)DPEPhosDioxane80 °C rsc.org

This table presents generalized conditions from related reactions, as specific data for this compound was not detailed in the cited sources.

Copper-catalyzed or -mediated reactions provide a valuable alternative and sometimes complementary approach to palladium-based methods. Copper(I) bromide (CuBr) has been used as a catalyst with 1,10-phenanthroline (B135089) as a ligand for the trifluoromethylthiolation of aryl iodides and bromides. organic-chemistry.org A significant advantage of this system is the ability to perform the coupling at room temperature by changing the solvent to DMF.

The in-situ generation of a reactive CuSCF₃ species is a common strategy. This can be achieved by reacting a copper(I) salt, such as CuI, with a trifluoromethylthiolate salt like silver trifluoromethylthiolate (AgSCF₃). beilstein-journals.org This combination has been shown to be effective in the trifluoromethylthiolation of alkenyl iodides and can be extended to aryl iodides. beilstein-journals.org Another approach involves the copper-mediated reaction of aryl iodides with a diazo-triflone reagent, which serves as the source of the trifluoromethylthio group. orgsyn.org

The table below outlines typical conditions for copper-mediated trifluoromethylthiolation reactions involving aryl iodides.

Copper SourceReagentLigandSolventTemperatureReference
CuBr(trifluoromethylthiolating agent)1,10-phenanthrolineDMFRoom Temp. organic-chemistry.org
CuIAgSCF₃-DMF120 °C beilstein-journals.org
Cu powder(diazo-triflone reagent)-DMF120 °C orgsyn.org

This table presents generalized conditions from related reactions, as specific data for this compound was not detailed in the cited sources.

Indium-Catalyzed Thiomethylation

While specific research detailing indium-catalyzed thiomethylation to produce this compound is not extensively documented in publicly available literature, the general principles of indium catalysis in cross-coupling reactions suggest its potential applicability. Indium catalysts are known for their unique reactivity and are often employed in various organic transformations. In a hypothetical indium-catalyzed thiomethylation, an indium(III) salt could potentially activate a trifluoromethylthiolating agent, facilitating its reaction with 3-iodoaniline (B1194756) or a related precursor. The reaction would likely proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The choice of ligands, solvents, and reaction conditions would be crucial in optimizing the yield and selectivity of such a transformation.

Photoredox Catalysis in Trifluoromethylthiolation

A significant advancement in the synthesis of aryl trifluoromethyl sulfides involves the use of photoredox catalysis. A notable method employs a dual iridium(III) and nickel(II) metallaphotoredox system for the trifluoromethylthiolation of (hetero)aryl iodides. chemrxiv.org This approach is advantageous as it utilizes bench-stable, commercially available components and does not require the strict exclusion of air or moisture. chemrxiv.org

The reaction likely proceeds through a Ni(I)/Ni(III) catalytic cycle sustained by the photocatalyst. chemrxiv.org The iridium photocatalyst, upon excitation by light, is believed to reduce a Ni(II) precatalyst to a reactive Ni(I) species. chemrxiv.org This Ni(I) species can then undergo oxidative addition with the aryl iodide (such as 3-iodophenyl derivatives). Subsequent reaction with a trifluoromethylthiolating agent and reductive elimination would yield the desired this compound and regenerate the Ni(I) catalyst. This method demonstrates broad substrate scope and functional group tolerance, making it suitable for late-stage functionalization in medicinal chemistry. chemrxiv.org The reaction has been shown to be scalable, with gram-scale synthesis achieving high isolated yields. chemrxiv.org

Table 1: Key Features of Ir(III)/Ni(II) Metallaphotoredox Trifluoromethylthiolation

FeatureDescriptionReference
Catalyst System Dual Iridium(III) photocatalyst and Nickel(II) catalyst. chemrxiv.org
Reactants (Hetero)aryl iodides and a trifluoromethylthiolating agent. chemrxiv.org
Key Advantages Utilizes bench-stable components, tolerant to air and moisture. chemrxiv.org
Proposed Mechanism Photochemically sustained Ni(I)/Ni(III) catalytic cycle. chemrxiv.org
Applicability Broad substrate scope, suitable for late-stage functionalization. chemrxiv.org

Radical-Mediated Trifluoromethylthiolation Pathways

The •SCF3 radical can be generated from various precursors, such as trifluoromethanesulfenyl chloride (CF3SCl) or other commercially available reagents, using radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. Once generated, the •SCF3 radical can add to the aromatic ring of a 3-iodophenyl derivative. The resulting radical intermediate would then need to be oxidized and deprotonated to afford the final product. The regioselectivity of this radical addition would be a critical factor to control.

Green Chemistry Approaches and Odorless Methods in Sulfide Synthesis

The development of green and odorless methods for sulfide synthesis is a growing area of research, driven by the need for more environmentally friendly and safer chemical processes. Traditional methods for sulfide synthesis often involve the use of volatile and malodorous thiols, which pose significant environmental and handling challenges.

In the context of synthesizing this compound, green chemistry approaches would focus on several key principles:

Use of Odorless Reagents: Employing non-volatile and odorless sources of the trifluoromethylthio group would be a primary goal. This could involve using stable, solid trifluoromethylthiolating agents that release the active species in situ.

Catalytic Methods: As discussed in the context of photoredox catalysis, using catalytic amounts of reagents is inherently greener than stoichiometric approaches. chemrxiv.org

Benign Solvents: The use of water or other environmentally benign solvents would be preferred over traditional volatile organic solvents.

Energy Efficiency: Photoredox catalysis, which utilizes light energy to drive the reaction at ambient temperature, is an example of a more energy-efficient method compared to reactions requiring high temperatures. chemrxiv.org

The previously mentioned Ir(III)/Ni(II) metallaphotoredox method aligns with some of these green chemistry principles by using bench-stable catalysts and avoiding harsh reaction conditions. chemrxiv.org Further research in this area would likely focus on developing catalytic systems that can operate in aqueous media and utilize even safer and more sustainable reagents.

Regioselectivity in the Formation of this compound

Regioselectivity is a critical aspect of the synthesis of this compound, as it dictates the position of the trifluoromethylthio group on the aromatic ring relative to the iodine atom. The desired product has the -SCF3 group at the meta-position with respect to the iodine.

In the case of directed cross-coupling reactions , such as the photoredox-catalyzed trifluoromethylthiolation of aryl iodides, the regioselectivity is predetermined by the starting material. chemrxiv.org By starting with a 3-iodophenyl precursor, the trifluoromethylthio group is introduced at the position of the iodine atom, ensuring the formation of the desired 3-substituted product. The high selectivity of these cross-coupling reactions is a major advantage, as it avoids the formation of other isomers.

For reactions involving the trifluoromethylthiolation of a substituted aniline (B41778), the directing effects of the substituents on the aromatic ring would govern the regioselectivity. The amino group is an ortho-, para-director. Therefore, to achieve the meta-iodinated product, one would typically start with an aniline derivative where the meta position is activated or the ortho and para positions are blocked. Alternatively, a Sandmeyer-type reaction on 3-amino-phenyltrifluoromethyl sulfide could be envisioned, where the amino group is converted to an iodide.

In radical-mediated reactions , the regioselectivity can be more complex and may depend on a combination of steric and electronic factors. The electrophilic nature of the •SCF3 radical would favor addition to electron-rich positions of the aromatic ring. However, the presence of the iodine atom and any other substituents would influence the final regiochemical outcome. Careful optimization of the reaction conditions would be necessary to achieve high selectivity for the desired 3-iodo isomer.

Reaction Chemistry and Mechanistic Investigations of 3 Iodophenyltrifluoromethyl Sulfide

Electrophilic Aromatic Substitution Reactions on the 3-Iodophenyl Moiety

In the case of 3-iodophenyltrifluoromethyl sulfide (B99878), the benzene (B151609) ring is substituted with two groups: an iodine atom and a trifluoromethyl sulfide (-SCF3) group.

Iodine (I): As a halogen, iodine is an ortho-, para-directing group due to its ability to donate lone-pair electron density to the ring through resonance, which helps stabilize the arenium ion intermediate when attack occurs at these positions. However, due to its electronegativity, it is also a deactivating group, making the ring less reactive than benzene itself.

Trifluoromethyl Sulfide (-SCF3): The -SCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is transmitted through both induction and resonance, making it a powerful deactivating group and a meta-director.

The directing effects of these two substituents are in opposition. The iodine directs incoming electrophiles to the ortho and para positions (C2, C4, C6), while the -SCF3 group directs to the meta positions (C5, C1 - the latter being substituted). The powerful deactivating nature of the -SCF3 group significantly reduces the electron density of the aromatic ring, making electrophilic substitution reactions challenging and requiring harsh conditions. wikipedia.org The most likely positions for substitution would be those activated by the iodo group (ortho/para) and not strongly deactivated by the meta-directing SCF3 group. Therefore, positions C4 and C6 are the most probable sites for electrophilic attack, with potential for minor products at C2, depending on steric hindrance.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com

Nitration: Achieved with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the highly electrophilic nitronium ion (NO2+). youtube.commasterorganicchemistry.com

Sulfonation: Typically carried out using fuming sulfuric acid, a solution of sulfur trioxide (SO3) in concentrated sulfuric acid. youtube.comlumenlearning.com

Table 1: Potential Products of Electrophilic Aromatic Substitution on 3-Iodophenyltrifluoromethyl sulfide

Reaction Reagents Major Product(s)
Nitration HNO3, H2SO4 1-Iodo-2-nitro-5-(trifluoromethylthio)benzene & 1-Iodo-4-nitro-3-(trifluoromethylthio)benzene
Sulfonation SO3, H2SO4 2-Iodo-4-(trifluoromethylthio)benzenesulfonic acid & 4-Iodo-2-(trifluoromethylthio)benzenesulfonic acid

Reactions Involving the Aryl Iodine Substituent

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making aryl iodides excellent substrates for a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions. libretexts.org

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for most couplings), and reductive elimination. libretexts.org Aryl iodides are highly reactive in the initial oxidative addition step to the Pd(0) catalyst. libretexts.org

Suzuki Reaction: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org It is a versatile method for forming C-C bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It is a powerful method for C-C bond formation with excellent stereoselectivity. organic-chemistry.org

Sonogashira Reaction: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgrug.nl

Table 2: Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction Name Coupling Partner Typical Catalyst System Product
Suzuki Arylboronic acid (Ar-B(OH)2) Pd(PPh3)4, Base (e.g., K2CO3) 3-(Aryl)-1-(trifluoromethylthio)benzene
Heck Alkene (R-CH=CH2) Pd(OAc)2, PPh3, Base (e.g., Et3N) 3-(Alkenyl)-1-(trifluoromethylthio)benzene
Sonogashira Terminal alkyne (R-C≡CH) Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) 3-(Alkynyl)-1-(trifluoromethylthio)benzene
Buchwald-Hartwig Amine (R2NH) Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) 3-(Amino)-1-(trifluoromethylthio)benzene

Nucleophilic Aromatic Substitution on the Iodophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The classic SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate. libretexts.org This pathway is generally favored only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as these groups can stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com

In this compound, the electron-withdrawing -SCF3 group is meta to the iodine atom. This positioning does not provide effective resonance stabilization for the Meisenheimer complex that would form from nucleophilic attack at the carbon bearing the iodine. masterorganicchemistry.com Consequently, this compound is expected to be relatively unreactive towards SNAr reactions under standard conditions.

However, other mechanisms for nucleophilic aromatic substitution exist, such as those involving benzyne (B1209423) intermediates, which can occur under very strong basic conditions (e.g., with sodium amide). youtube.com A concerted SNAr (CSNAr) mechanism, which avoids a high-energy Meisenheimer intermediate, has also been described for specific substrates, though it is less common. nih.gov

Reactivity of the Trifluoromethyl Sulfide Group

The trifluoromethyl sulfide (-SCF3) group itself can undergo chemical transformations, primarily involving the sulfur atom.

The sulfur atom in the trifluoromethyl sulfide group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.org The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone can be challenging but is achievable with careful control of reagents and reaction conditions. nih.govresearchgate.net A variety of oxidizing agents are effective for these transformations.

Hydrogen Peroxide (H2O2): A common and environmentally benign oxidant. The selectivity for sulfoxide versus sulfone can often be controlled by the stoichiometry and reaction conditions. organic-chemistry.orgnih.gov

meta-Chloroperoxybenzoic Acid (mCPBA): A widely used reagent for the oxidation of sulfides. Typically, one equivalent of mCPBA yields the sulfoxide, while two or more equivalents lead to the sulfone. researchgate.net

N-Fluorobenzenesulfonimide (NFSI): Can be used for the switchable synthesis of sulfoxides or sulfones, with the outcome controlled by the stoichiometry of the reagent. rsc.org

Hypervalent Iodine Reagents: Reagents like phenyliodine diacetate (PIDA) can also be used for the oxidation of sulfides to sulfoxides. arkat-usa.org

Table 3: Oxidation of the Trifluoromethyl Sulfide Group

Product Reagents Description
3-Iodophenyltrifluoromethyl sulfoxide 1 eq. H2O2 or 1 eq. mCPBA Selective oxidation to the sulfoxide oxidation state.
3-Iodophenyltrifluoromethyl sulfone >2 eq. H2O2 or >2 eq. mCPBA Further oxidation to the sulfone oxidation state.

Nucleophilic Reactivity of the Sulfur Atom in Alkylation Reactions

While the strongly electron-withdrawing trifluoromethyl group reduces the electron density and therefore the nucleophilicity of the adjacent sulfur atom, it can still participate in reactions with potent electrophiles. For instance, the sulfur atom can act as a nucleophile in alkylation reactions to form sulfonium (B1226848) salts, though this generally requires strong alkylating agents such as methyl triflate or trialkyloxonium salts.

Palladium-catalyzed C-S cross-coupling reactions, which typically involve the reaction of a thiol or thiolate with an aryl halide, demonstrate the nucleophilic character of sulfur in a catalytic context. organic-chemistry.org While this compound would typically act as the electrophilic partner in such reactions (via its C-I bond), the study of related trifluoromethyl sulfides in other contexts shows that the sulfur atom retains some nucleophilic character that can be exploited under appropriate conditions.

Role of Fluorine in Modulating Reactivity

The presence of the trifluoromethyl (-CF3) group in this compound profoundly influences its chemical reactivity. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect that deactivates the aromatic ring. rsc.orgnih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted iodobenzene.

The electron-withdrawing nature of the trifluoromethylthio (SCF3) group also impacts the orientation of incoming electrophiles. It is a meta-directing group for electrophilic aromatic substitution reactions. rsc.orgnih.gov This is because the electron-withdrawing effect destabilizes the cationic intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. rsc.org Consequently, electrophilic substitution, when it occurs, is directed to the positions meta to the trifluoromethylthio group.

Furthermore, the strong inductive effect of the -CF3 group enhances the electrophilic character of adjacent functional groups. researchgate.net In the context of cross-coupling reactions at the carbon-iodine bond, the electron-withdrawing nature of the trifluoromethylthio group can influence the rates of key steps such as oxidative addition to a metal catalyst.

Table 1: Electronic Properties of the Trifluoromethylthio Group

Property Description Reference
Inductive Effect Strongly electron-withdrawing (-I) rsc.orgnih.gov
Resonance Effect Weakly electron-donating (+R) but generally outweighed by the inductive effect
Directing Effect Meta-directing for electrophilic aromatic substitution rsc.orgnih.gov
Lipophilicity The SCF3 group significantly increases the lipophilicity of the molecule nih.gov

Mechanistic Studies of Key Transformations Involving this compound

The carbon-iodine bond in this compound is the primary site for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. organic-chemistry.orgnih.govscirp.org Mechanistic studies of these reactions provide critical insights into the reaction pathways, intermediates, and transition states.

While direct isolation and characterization of all reaction intermediates for transformations involving this compound can be challenging, extensive mechanistic studies on related aryl halides have provided a well-established framework for understanding the likely intermediates.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) species. nih.gov This step involves the cleavage of the C-I bond and the formation of a square planar palladium(II) intermediate, an oxidative addition complex . researchgate.netchemrxiv.org For this compound, this intermediate would be a (L)2Pd(Ar-SCF3)(I) species, where L represents the supporting ligands on the palladium center. The formation of such pre-reaction complexes has been highlighted in theoretical studies. researchgate.net

Following oxidative addition, the subsequent steps depend on the specific cross-coupling reaction. In the Suzuki-Miyaura coupling , a transmetalation step occurs where the aryl group from an organoboron reagent is transferred to the palladium(II) center, displacing the iodide. nih.gov This forms a new diorganopalladium(II) complex. The final step is reductive elimination , where the two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C coupled product. rsc.org

In the Sonogashira coupling , which couples aryl halides with terminal alkynes, the mechanism involves a copper co-catalyst in the traditional protocol. organic-chemistry.orgnih.gov The key palladium intermediates are similar to those in the Suzuki coupling, with the transmetalation step involving a copper acetylide. Copper-free Sonogashira reactions have also been developed, where the mechanism of alkyne transfer to the palladium center is a subject of ongoing research. nih.gov

In many palladium-catalyzed cross-coupling reactions of aryl halides, oxidative addition is the rate-determining step. nih.gov The rate of oxidative addition is influenced by several factors, including the nature of the aryl halide, the palladium catalyst and its ligands, and the reaction conditions. The strong electron-withdrawing nature of the trifluoromethylthio group in this compound can accelerate the rate of oxidative addition to the electron-rich Pd(0) center.

Kinetic data from studies on similar aryl halides in Suzuki-Miyaura reactions can provide insights into the expected reactivity of this compound. For instance, the observed rate constants (k_obs) for the reaction of various aryl bromides with an arylboronic acid have been determined, showing the influence of electronic effects on the reaction rate. researchgate.net

Table 2: Representative Kinetic Data for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide (Ar-Br) Z (substituent on Ar) k_obs (s⁻¹) Reference
p-Z-C₆H₄-Br CN 0.0025 researchgate.net
p-Z-C₆H₄-Br F 0.0018 researchgate.net
p-Z-C₆H₄-Br H 0.0015 researchgate.net

This table presents illustrative data for aryl bromides to demonstrate the impact of electronic effects on reaction rates. Specific kinetic data for this compound would require dedicated experimental studies.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the transition states and energy landscapes of complex chemical reactions. nih.govresearchgate.net These studies provide detailed information about the structures and energies of transition states, which are the highest energy points along the reaction coordinate, and help to elucidate the preferred reaction pathways.

For the key steps in the cross-coupling reactions of this compound, computational studies on analogous systems have revealed important mechanistic details. DFT calculations on the oxidative addition of aryl halides to palladium(0) complexes have characterized the three-centered transition state for this process. chemrxiv.org

The reductive elimination step, which forms the final product, has also been the subject of extensive computational analysis. rsc.orgnih.gov Studies on the reductive elimination from aryl-Pd(II)-trifluoromethyl complexes have shown that the energy barrier for this step can be significant and is influenced by the nature of the ancillary ligands on the palladium center. rsc.org The interplay between theory and experiment provides valuable insights into the mechanism and kinetics of this key elementary reaction. nih.gov

Computational and Theoretical Investigations of 3 Iodophenyltrifluoromethyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the chemical reactivity of a molecule. These methods solve the electronic Schrödinger equation (or its density-based equivalent) to provide detailed information about energy, electron distribution, and molecular orbitals. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to investigate the structural and electronic properties of organic molecules. For a molecule such as 3-Iodophenyltrifluoromethyl sulfide (B99878), DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometry optimization.

This process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial structure to find the lowest energy conformation on the potential energy surface. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good description of electron distribution for a wide range of molecules. bhu.ac.in The resulting optimized geometry provides precise data on bond lengths (e.g., C-I, C-S, S-C, C-F) and angles, which are crucial for understanding the molecule's steric and electronic properties. The total electronic energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but neglects a significant portion of electron correlation. wikipedia.org

For higher accuracy, post-Hartree-Fock methods are necessary. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), incorporate electron correlation effects more rigorously. These methods are computationally more demanding than DFT but are essential for obtaining highly accurate energies and properties, especially when studying reaction mechanisms or noncovalent interactions. For molecules containing heavy elements like iodine, relativistic effects can become significant, and advanced ab initio calculations can be combined with relativistic corrections to provide a more accurate description of the electronic structure. bohrium.comrsc.org

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most capable of accepting electrons, acting as an electrophile. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netmalayajournal.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net

For 3-Iodophenyltrifluoromethyl sulfide, the electron-withdrawing nature of both the iodine atom and the trifluoromethylthio (-SCF₃) group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The precise energy levels and the resulting gap can be calculated using methods like DFT.

Noncovalent Interactions and Intermolecular Forces in this compound Systems

Noncovalent interactions are critical in determining the supramolecular chemistry and crystal structure of molecules. For this compound, the presence of iodine and fluorine atoms introduces specific and highly directional interactions.

Halogen bonding is a highly directional, noncovalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base (an electron-rich site). researchgate.netnih.gov The σ-hole is located on the halogen atom along the axis of its covalent bond (e.g., the C-I bond). nih.gov

The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the group attached to it. nih.gov In this compound, the trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing. This effect enhances the positive character of the σ-hole on the iodine atom, making it a potent halogen bond donor. This strong, directional interaction can be a primary force in directing crystal packing, often interacting with electron-rich atoms like nitrogen, oxygen, or even the sulfur atom of another molecule. researchgate.netnih.gov

The trifluoromethyl group (-CF₃) introduces the possibility of several types of weak, fluorine-mediated interactions. Due to fluorine's high electronegativity, the C-F bonds are highly polarized, leading to a partial positive charge on the carbon and partial negative charges on the fluorine atoms.

These interactions include:

C-H···F Hydrogen Bonds: These are generally considered weak hydrogen bonds where a polarized C-H bond (often from an aromatic ring) interacts with an electronegative fluorine atom.

While typically much weaker than the halogen bonds formed by the iodine atom, these numerous fluorine-based interactions can collectively play a significant role in stabilizing the solid-state structure of this compound.

Dispersion Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and weaker but cumulatively significant dispersion interactions. For this compound, a detailed analysis of its crystal packing would reveal the key motifs driving its solid-state architecture.

Computational analysis of the crystal structure of related compounds, such as dimethyl(phenyl)phosphine sulfide, has been successfully performed using Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts. For this compound, one would expect significant contributions from contacts involving the iodine and fluorine atoms, in addition to the more common H⋯H, C⋯H, and S⋯H interactions. The iodine atom, being a large and polarizable halogen, is capable of forming halogen bonds (I⋯X, where X is a halogen or other electronegative atom), which can be a dominant directional force in the crystal packing. The trifluoromethyl group, with its multiple fluorine atoms, would also contribute to a network of weak C–F⋯H and F⋯F interactions.

Table 1: Expected Major Contributors to Hirshfeld Surface for this compound

Contact TypeExpected ContributionRationale
H⋯HMajorUbiquitous contacts on the molecular surface.
I⋯S/S⋯ISignificantPotential for directional halogen bonding.
I⋯F/F⋯ISignificantInteraction between the two halogen substituents.
C⋯H/H⋯CSignificantStandard van der Waals interactions.
F⋯H/H⋯FModerateWeak hydrogen bonding involving the CF3 group.
S⋯H/H⋯SModerateCommon interaction in sulfur-containing compounds.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While the solid-state structure is defined by the crystal packing, the behavior of this compound in solution is governed by its conformational flexibility and interactions with the solvent. Molecular dynamics (MD) simulations are a powerful tool to explore the dynamic nature of molecules in a condensed phase.

An MD simulation of this compound would involve placing the molecule in a box of explicit solvent molecules and solving Newton's equations of motion for all atoms in the system over time. This would generate a trajectory of atomic positions, from which various properties can be analyzed.

A key aspect to investigate would be the conformational preference of the C-S bond and the orientation of the trifluoromethyl group relative to the phenyl ring. The simulation would reveal the most populated conformations and the energy barriers between them.

Table 3: Key Analyses from Molecular Dynamics Simulations of this compound

AnalysisDescriptionExpected Insights
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of superimposed structures over time.Provides information on the overall stability and conformational changes of the molecule.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.Reveals the solvation shell structure and specific interactions with solvent molecules.
Dihedral Angle AnalysisTracks the rotation around specific bonds, such as the C-S bond.Identifies the preferred torsional angles and conformational isomers.
Principal Component Analysis (PCA)A dimensionality reduction technique to identify the dominant modes of motion.Elucidates the collective motions and conformational landscape of the molecule.

By performing MD simulations under different solvent conditions, one could also probe how the solution environment influences the conformational equilibrium and the accessibility of different reactive sites on the molecule.

Synthetic Applications and Materials Science Relevance of 3 Iodophenyltrifluoromethyl Sulfide

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The carbon-iodine bond in 3-iodophenyltrifluoromethyl sulfide (B99878) serves as a versatile functional handle, enabling the incorporation of the trifluoromethylthio-substituted phenyl ring into larger molecular frameworks through various cross-coupling reactions. This strategic placement of a reactive center makes it a key intermediate in multistep organic synthesis.

One of the most widely employed methods is the Suzuki coupling reaction , where the iodine atom is substituted by a boronic acid or its ester in the presence of a palladium catalyst. This reaction is highly effective for forming new carbon-carbon bonds, providing a direct route to biaryl compounds that feature the trifluoromethylthio moiety. These biaryl structures are often precursors to more intricate molecules with potential applications in pharmaceuticals and advanced materials.

Similarly, the Sonogashira coupling of 3-iodophenyltrifluoromethyl sulfide with terminal alkynes, catalyzed by palladium and copper complexes, yields trifluoromethylthiolated diarylalkynes. arkat-usa.org These rigid, linear molecules are of significant interest in the development of organic electronic materials. arkat-usa.org The reactivity of the iodine atom is not limited to these two reactions; it also participates in other important transformations such as Stille coupling (using organostannanes) and Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds. arkat-usa.orgnih.govresearchgate.net

A crucial aspect of these synthetic applications is the general stability of the trifluoromethylthio group under the reaction conditions, which ensures its preservation in the final product. The presence of the -SCF3 group can profoundly influence the electronic properties, lipophilicity, and metabolic stability of the target molecules, making this compound a valuable starting material for fine-tuning these molecular characteristics.

Development of Trifluoromethylthiolated Scaffolds for Advanced Materials

The incorporation of the trifluoromethylthio (-SCF3) group into organic scaffolds can bestow unique and desirable properties for advanced materials. The potent electron-withdrawing nature and high lipophilicity of the -SCF3 group can modulate the electronic and physical characteristics of organic molecules, positioning this compound as a pivotal building block in this field.

Research has been directed towards integrating this moiety into conjugated organic materials, including polymers and small molecules, for use in organic electronics. tcichemicals.comtcichemicals.com The -SCF3 group can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This modulation is advantageous for enhancing the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tcichemicals.comtcichemicals.com The inherent stability of the -SCF3 group also enhances the durability of the final materials.

The synthesis of these advanced materials frequently utilizes the cross-coupling reactions mentioned earlier, with this compound serving to introduce the trifluoromethylthiolated phenyl unit into a larger conjugated system. For example, the polymerization of monomers derived from this compound can produce trifluoromethylthiolated polymers with customized electronic properties. The well-defined structure of this compound allows for precise control over the placement of the -SCF3 group, which is essential for establishing clear structure-property relationships in these materials. The development of such fluorinated scaffolds is an active area of research, with new synthetic methods continuously being explored. acs.orgnih.govnih.govresearchgate.net

Applications in Supramolecular Chemistry (via Halogen Bonding and Fluorine Interactions)

The presence of both iodine and fluorine atoms in this compound facilitates its use in supramolecular chemistry through a variety of non-covalent interactions. richmond.edu A key interaction is halogen bonding , which is a directional attraction between an electron-deficient halogen atom (in this case, iodine) and a Lewis base. richmond.edunih.gov The electron-withdrawing trifluoromethylthio group enhances the electrophilic character of the iodine atom, making it a more potent halogen bond donor. richmond.eduresearchgate.net

This characteristic enables this compound to form predictable and stable supramolecular assemblies. researchgate.net It can co-crystallize with a range of halogen bond acceptors, such as pyridines, amines, and even other sulfur-containing compounds, to generate well-defined structures. researchgate.netnih.gov These studies are fundamental to understanding the principles of halogen bonding and to the rational design of novel supramolecular architectures like co-crystals and liquid crystals. richmond.edu

Utilization in the Design of Chemical Probes and Reagents (excluding biological context)

The reactivity of the carbon-iodine bond in this compound also makes it a valuable component in the design of specialized chemical probes and reagents for non-biological applications. For instance, it can be incorporated into molecules designed for chemical modifications or used in indicator displacement assays.

A significant application lies in the use of the trifluoromethylthio-phenyl moiety as a reporter group for 19F NMR spectroscopy . nih.govnih.gov This sensitive analytical technique can detect subtle changes in the local environment of the fluorine atoms. nih.govresearchgate.net Variations in the 19F NMR chemical shift can provide valuable information about binding events or conformational changes within a non-biological chemical system. nih.govrsc.orgspectrabase.com

Furthermore, this compound can serve as a precursor for synthesizing derivatizing agents. A reagent containing the 3-(trifluoromethylthio)phenyl group could be engineered to react selectively with a particular functional group in a complex mixture. Subsequent analysis, for example by mass spectrometry or 19F NMR, would then enable the detection and quantification of the targeted analyte. The distinct mass and isotopic signature of the trifluoromethylthio group can facilitate the identification of the derivatized species. While many chemical probes are designed for biological systems, the underlying principles of reactivity and detection can be readily adapted for non-biological contexts, such as materials science and environmental analysis. nih.govnih.gov

Derivatives and Structural Modification Strategies for 3 Iodophenyltrifluoromethyl Sulfide Analogues

Modification of the Phenyl Ring Substituents (beyond iodine)

Research has shown that analogues can be prepared with various electron-donating and electron-withdrawing groups. For instance, the synthesis of (3-bromobenzyl)(trifluoromethyl)sulfane and (3-nitrobenzyl)(trifluoromethyl)sulfane demonstrates the introduction of alternative halogens and strongly deactivating nitro groups. These modifications are typically achieved by starting with the appropriately substituted thiophenol or benzyl (B1604629) alcohol.

Furthermore, a variety of substituted aryl trifluoromethyl sulfides can be synthesized, including those with alkyl, halide, and ether groups at different positions on the phenyl ring. researchgate.net The introduction of these substituents can alter the molecule's lipophilicity, electronic profile, and steric bulk. For example, the synthesis of trifluoromethyl heteroaryl sulfones has been achieved, indicating that the phenyl ring can also be replaced by heterocyclic systems.

Table 1: Examples of Phenyl Ring-Modified Analogues

Base Compound Substituent Modification Resulting Analogue
Phenyltrifluoromethyl sulfide (B99878) 3-Bromo, Benzyl (3-Bromobenzyl)(trifluoromethyl)sulfane
Phenyltrifluoromethyl sulfide 3-Nitro, Benzyl (3-Nitrobenzyl)(trifluoromethyl)sulfane
Thiophenol Various alkyl, halide, ether groups Substituted Aryl Trifluoromethyl Sulfides

These modifications allow for a systematic investigation of structure-activity relationships, where the effect of different phenyl ring substituents can be correlated with specific outcomes.

Alterations of the Trifluoromethyl Moiety (e.g., other perfluoroalkyl groups)

The trifluoromethyl (-CF3) group is a critical pharmacophore known for enhancing metabolic stability and bioavailability due to the strength of the C-F bond. However, replacing or altering this group with other perfluoroalkyl moieties is a viable strategy for modulating these properties.

Synthetic protocols have been developed that allow for the introduction of longer perfluoroalkyl chains. For instance, methods for S-pentafluoroethylation (-C2F5) and S-perfluoroisopropylation have been successfully applied to thiophenols. This demonstrates that the trifluoromethyl group is not the only option and that a range of perfluoroalkyl sulfides can be accessed. These alterations can impact the molecule's lipophilicity and steric profile, potentially leading to improved interactions with biological targets.

Table 2: Perfluoroalkyl Group Modifications

Reaction Type Perfluoroalkyl Group Resulting Compound Class
S-pentafluoroethylation -C2F5 Pentafluoroethyl aryl sulfides

Sulfur Atom Modifications (e.g., sulfoxides, sulfones, sulfonium (B1226848) salts)

The sulfur atom in 3-iodophenyltrifluoromethyl sulfide is readily susceptible to oxidation, providing access to analogues with the sulfur in higher oxidation states, namely sulfoxides (S=O) and sulfones (SO2). These modifications drastically alter the geometry, polarity, and hydrogen-bonding capacity of the molecule.

Sulfoxides and Sulfones: The oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides and sulfones is a common transformation. d-nb.info Thioethers can be converted to sulfinyl chlorides, which then react to form aryl trifluoromethyl sulfoxides. researchgate.net Further oxidation yields the sulfone. Reagents such as Oxone or 3-chloroperbenzoic acid are effective for oxidizing sulfides to sulfones. The oxidation of trifluoromethyl phenyl sulfide to trifluoromethyl phenyl sulfone is a key step in the synthesis of certain reagents. The resulting sulfoxides are themselves valuable chiral building blocks. organic-chemistry.org

The development of ¹⁸F-labeling methods for aryl trifluoromethyl sulfones and sulfoxides highlights the importance of these derivatives, particularly for applications in positron emission tomography (PET). researchgate.netrsc.org These radiosyntheses often start from thiophenols or sulfonyl fluorides and utilize the [¹⁸F]Ruppert-Prakash reagent. researchgate.netrsc.org

Sulfonium Salts: Sulfonium salts, which feature a positively charged sulfur atom with three organic substituents, represent another class of derivatives. They can be synthesized from the corresponding sulfide. For example, (beta-trifluoromethyl)vinyl sulfonium salt has been prepared from (beta-trifluoromethyl)vinyl sulfide. nih.gov These salts can act as versatile building blocks in organic synthesis. Trifluoromethyl sulfoxides can also serve as precursors to sulfonium salt intermediates through a process known as an interrupted Pummerer reaction, which is useful for C-H trifluoromethylthiolation.

Table 3: Sulfur Atom Modifications and Key Reagents

Starting Material Target Derivative Key Reagents/Reaction Type
Aryl Trifluoromethyl Sulfide Aryl Trifluoromethyl Sulfoxide (B87167) Asymmetric Oxidation (e.g., modified Sharpless system), tandfonline.com SO2Cl2/Acetic Acid researchgate.net
Aryl Trifluoromethyl Sulfide Aryl Trifluoromethyl Sulfone Oxone, 3-chloroperbenzoic acid
Aryl Trifluoromethyl Sulfoxide Aryl Trifluoromethyl Sulfone Oxidation (e.g., by cytochromes P450) nih.gov
Sulfide Sulfonium Salt Alkylating agent (e.g., diphenyl iodonium (B1229267) salt) nih.gov

Stereochemical Aspects of Analogue Synthesis and Resolution

When the sulfur atom of an aryl trifluoromethyl sulfide is oxidized to a sulfoxide, it becomes a stereocenter, leading to the possibility of enantiomers. The synthesis and separation of these chiral sulfoxides are of significant interest as enantiomerically pure sulfoxides are crucial in asymmetric synthesis and as chiral auxiliaries. illinois.edursc.org

Asymmetric Synthesis: The direct asymmetric oxidation of prochiral sulfides to enantiomerically enriched sulfoxides is a primary strategy. tandfonline.com Various catalytic systems have been developed for this purpose.

Metal-Based Catalysts: Modified Sharpless systems, often using a titanium/tartrate complex, have been employed for the enantioselective oxidation of sulfides, including those with trifluoromethyl groups. tandfonline.comrsc.org Porphyrin-inspired manganese complexes have also shown high efficiency and enantioselectivity in the oxidation of a broad range of sulfides using hydrogen peroxide. organic-chemistry.org

Biocatalysis: Enzymes offer a powerful tool for producing chiral sulfoxides. Methionine sulfoxide reductases (Msrs), for example, can be used for the kinetic resolution of racemic sulfoxides, affording one enantiomer in high enantiomeric excess. rsc.orgnih.gov

Resolution of Racemates: Kinetic resolution is a common technique to separate enantiomers of a racemic sulfoxide mixture. This can be achieved through enzymatic reduction, where one enantiomer is selectively converted back to the sulfide, leaving the other enantiomer enriched. rsc.orgnih.gov For example, a homologue of methionine sulfoxide reductase B (MsrB) has been used for the kinetic resolution of various aromatic sulfoxides, yielding the (S)-enantiomers with high purity (92–99% ee). rsc.orgnih.gov

Another approach involves the use of chiral metal complexes that can preferentially bind to one enantiomer of the sulfoxide, allowing for separation. acs.org For instance, chiral-at-metal iridium(III) complexes have been used for the dynamic thermodynamic resolution of sulfoxides. acs.org

The stereochemical outcome of these reactions is critical and must be accurately determined, often using chiral High-Performance Liquid Chromatography (HPLC). acs.orgacs.org The ability to control the stereochemistry at the sulfur center adds a crucial dimension to the design of this compound analogues, opening avenues for the development of stereospecific reagents and biologically active molecules.

Catalysis and Catalytic Methodologies Involving 3 Iodophenyltrifluoromethyl Sulfide

Investigation of 3-Iodophenyltrifluoromethyl sulfide (B99878) as a Ligand Precursor in Metal Catalysis

The structure of 3-Iodophenyltrifluoromethyl sulfide, featuring a sulfide linkage and an aryl iodide group, theoretically presents possibilities for its development into a ligand. The sulfur atom possesses lone pairs of electrons that could coordinate to a metal center, and the phenyl ring could be functionalized to create a multidentate ligand. However, a thorough review of chemical databases and scholarly articles indicates that the potential of this compound as a precursor for synthesizing new ligands for metal catalysis has not been reported.

Research in the field of metal catalysis extensively documents the use of aryl sulfides as ligands. These compounds can stabilize transition metal catalysts and influence their reactivity, selectivity, and efficiency. Typically, phosphine-sulfide or amine-sulfide ligands are synthesized from functionalized aryl sulfides. The synthetic route to such ligands would likely involve the conversion of the iodo group of this compound into a coordinating group, such as a phosphine (B1218219) or an amine, through cross-coupling reactions. Subsequently, the resulting functionalized trifluoromethylphenyl sulfide could act as a ligand. However, no published studies have undertaken this specific synthetic pathway or explored the catalytic activity of the resulting metal complexes. The reactivity of the carbon-iodine bond in this compound appears to be the dominant feature of its chemistry, making it a valuable building block for introducing the 3-(trifluoromethylthio)phenyl group into other molecules via cross-coupling reactions, rather than serving as a stable ligand scaffold itself.

Potential Reactivity within Organocatalytic Cycles

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Various modes of activation are employed, including covalent and non-covalent interactions. While sulfur-containing compounds, such as thioureas and sulfides, have been successfully employed as organocatalysts, there is no evidence in the scientific literature of this compound being used in this capacity.

The electronic properties of the 3-(trifluoromethylthio)phenyl group, with its strong electron-withdrawing trifluoromethyl group, could in principle modulate the reactivity of a catalytic center attached to the aromatic ring. For instance, if a catalytically active moiety were introduced at a different position on the phenyl ring, the trifluoromethyl sulfide group could influence its acidity, basicity, or hydrogen-bonding ability. Nevertheless, no studies have been published that explore this potential. The research on compounds bearing the trifluoromethylthio group has primarily focused on their synthesis and their properties in medicinal and materials chemistry, not on their direct application in organocatalytic cycles.

Photo/Electrocatalysis with this compound Derivatives

Photoredox and electrocatalysis are rapidly developing fields that utilize light or electricity, respectively, to drive chemical reactions. Aryl iodides are known to be reactive under both photoredox and electrochemical conditions, often undergoing reduction to form aryl radicals, which can then participate in various bond-forming reactions. Therefore, it is conceivable that this compound could act as a substrate in such catalytic systems.

For instance, in a photoredox catalytic cycle, a photosensitizer, upon excitation by light, could reduce the aryl iodide bond of this compound to generate a 3-(trifluoromethylthio)phenyl radical. This reactive intermediate could then engage in addition reactions to alkenes or alkynes, or participate in cross-coupling reactions. Similarly, in an electrochemical setting, direct or mediated reduction at an electrode could cleave the carbon-iodine bond to initiate similar radical-based transformations.

However, a review of the pertinent literature reveals no specific studies where this compound or its derivatives are explicitly used as the central component in a photo- or electrocatalytic system. While the reactivity of aryl iodides in these contexts is well-established, the specific substrate, this compound, has not been the subject of dedicated research in these advanced catalytic methodologies. The focus remains on its utility as a building block in more traditional cross-coupling reactions.

Emerging Research Directions and Future Perspectives in 3 Iodophenyltrifluoromethyl Sulfide Chemistry

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, reproducibility, and scalability. For the synthesis and derivatization of 3-Iodophenyltrifluoromethyl sulfide (B99878), flow chemistry presents several promising avenues.

The synthesis of aryl iodides, a key structural component of the target molecule, has been successfully adapted to flow systems. For instance, the hydroxylation of aryl iodides has been achieved in a continuous-flow system using a copper tube reactor, with reaction times as short as 4 to 20 minutes at elevated temperatures. thieme-connect.comresearchgate.net Similarly, the synthesis of diaryliodonium triflates from aryl iodides has been demonstrated in a continuous-flow setup, allowing for gram-scale production with residence times of only a few seconds. acs.org These methodologies could potentially be adapted for the synthesis of precursors to 3-Iodophenyltrifluoromethyl sulfide or for its direct modification.

Furthermore, automated synthesis platforms, often integrated with flow reactors, can accelerate the exploration of the chemical space around this compound. By systematically varying reaction parameters and reactants, these systems can rapidly identify optimal conditions for known transformations and discover novel reactivity. For example, automated systems could be employed to screen a variety of coupling partners for the iodine moiety or to explore different reagents for modifying the trifluoromethylthio group. The lithiation of aryl iodides, a common method for functionalization, has been shown to be amenable to flow microreactors, which can operate at higher temperatures than batch reactors without the risk of side reactions. thieme-connect.de

Table 1: Potential Flow Chemistry Applications for this compound

Reaction TypePotential Advantage in Flow ChemistryRelevant Analogy
Cross-coupling Reactions (e.g., Suzuki, Heck, Sonogashira)Improved heat and mass transfer, precise control over reaction time, potential for in-line purification.Microwave-assisted continuous-flow Heck reaction of aryl iodides. nih.gov
Iodination/Halogen ExchangeEnhanced safety when handling hazardous reagents, potential for regioselective control.Continuous-flow hydroxylation of aryl iodides. thieme-connect.comresearchgate.net
Lithiation and Subsequent FunctionalizationAbility to perform reactions at higher temperatures, minimizing decomposition of sensitive intermediates.Lithiation of 1,2-dibromobenzene (B107964) in a flow microreactor. thieme-connect.de
Photochemical ReactionsUniform light distribution, efficient light penetration, and improved safety for radical reactions.Photoredox-mediated trifluoromethylthiolation of aryl iodides. nih.govacs.orgacs.org

Sustainable Synthesis and Green Chemical Transformations

The principles of green chemistry, which emphasize the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly guiding synthetic strategies. Future research on this compound will likely focus on developing more sustainable synthetic routes.

One promising area is the use of photoredox catalysis, which can facilitate reactions under mild conditions using visible light as a renewable energy source. rsc.orgrsc.org The trifluoromethylthiolation of aryl iodides using photoredox-mediated, nickel-catalyzed methods has been reported, offering a pathway to synthesize related compounds with high functional group tolerance. nih.govacs.orgacs.org Such approaches could be explored for the direct synthesis of this compound from 1,3-diiodobenzene (B1666199) or for the introduction of the trifluoromethylthio group onto other iodinated aromatic precursors. The use of inexpensive and abundant trifluoroacetic acid as a source for trifluoromethylation under photoredox conditions also presents a greener alternative to traditional methods. chemrxiv.org

Electrochemical methods offer another green approach, replacing chemical oxidants and reductants with electricity. nih.gov The electrochemical synthesis of sulfonyl fluorides from thiols has been demonstrated, showcasing the potential for cleaner synthetic pathways for sulfur-containing compounds. nih.gov The electrochemical trifluoromethylation of thiophenols and the radical cascade cyclizations of N-allylamides with sodium trifluoromethanesulfinate are further examples of how electrosynthesis can be applied to form C-S and C-CF3 bonds under mild, environmentally benign conditions. researchgate.netorganic-chemistry.org

Advanced Characterization Techniques for Reactive Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced characterization techniques, particularly for the detection and analysis of transient reactive intermediates, will play a pivotal role.

In situ spectroscopic methods, such as FTIR and NMR, can provide real-time monitoring of reaction progress, allowing for the identification of intermediates and the elucidation of reaction kinetics. youtube.com For example, in situ FTIR has been used to study the coupling of oxitane and CO2, revealing the formation and consumption of intermediates over time. youtube.com This technique could be applied to study the formation of this compound or its subsequent reactions, providing valuable mechanistic insights.

The reactions of this compound likely involve radical intermediates, such as aryl radicals (from the cleavage of the C-I bond) or trifluoromethylthio radicals. Techniques like electron paramagnetic resonance (EPR) spectroscopy can be used to directly observe and characterize these radical species. The in situ generation of electrophilic trifluoromethylthio species has been studied, and such approaches could be combined with spectroscopic methods to understand their reactivity. nih.govacs.orgfigshare.com

Computational chemistry can complement experimental studies by providing theoretical models of reactive intermediates and transition states. Density functional theory (DFT) calculations, for instance, have been used to investigate the mechanism of iodination of aromatic compounds and the cycloaddition reactions of trifluoromethyl vinyl sulfide. acs.orgacs.org Similar computational studies on this compound could help to predict its reactivity and guide the design of new experiments.

Theoretical Prediction of Novel Reactivity and Applications

Computational modeling and theoretical chemistry are powerful tools for predicting the properties and potential applications of new molecules. For this compound, theoretical studies can provide valuable insights into its electronic structure, reactivity, and potential as a building block in various fields.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physical and chemical properties of this compound and its derivatives. nih.gov Such models have been used to predict the critical temperature, critical pressure, and acentric factor of other sulfur compounds. nih.gov These predictions can be valuable for designing and optimizing chemical processes.

Theoretical calculations can also be used to predict the reactivity of this compound in various chemical reactions. For example, DFT calculations can be used to model the transition states of potential cross-coupling reactions or to predict the regioselectivity of electrophilic or nucleophilic attack. The mechanism of aromatic iodination and the role of different iodinating species have been investigated using computational methods, providing a framework for predicting the behavior of the iodo- group in this compound. acs.orgacs.org

Furthermore, theoretical modeling can guide the design of novel applications for this compound. By simulating the interactions of this compound with biological targets, such as enzymes or receptors, computational methods can help to identify potential pharmaceutical applications. The introduction of an iodine atom can facilitate halogen bonding, which can enhance binding to biological targets. mdpi.com Molecular docking and molecular dynamics simulations are powerful tools for exploring these interactions. mdpi.com

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3-Iodophenyltrifluoromethyl sulfide in a laboratory setting?

  • Methodological Answer : Synthesis requires strict adherence to safety protocols due to the compound’s reactive iodine and trifluoromethyl sulfide groups. Use inert atmospheres (e.g., nitrogen) to prevent unintended oxidation and handle sulfur tetrafluoride byproducts in a fume hood. Protective gear (gloves, goggles) is essential to avoid skin contact with intermediates like sulfur tetrafluoride, which can cause severe burns . Purification steps should include column chromatography or recrystallization to isolate the product from unreacted precursors.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For quantifying sulfide groups, the methylene blue colorimetric method (reaction with dimethyl-p-phenylenediamine and FeCl₃) is recommended . Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, and X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying experimental conditions?

  • Methodological Answer : Contradictions often arise from uncontrolled variables like dissolved oxygen, pH, or temperature. Design experiments using factorial analysis to isolate factors (e.g., oxygen levels via degassing techniques, pH buffers). Replicate studies under standardized conditions and apply kinetic models (e.g., pseudo-second-order adsorption equations) to compare rate constants . Longitudinal studies with time-series data can clarify transient intermediates, as seen in sulfide oxidation research .

Q. What experimental designs are recommended to study the stability of this compound under different environmental conditions?

  • Methodological Answer : Conduct accelerated aging studies by exposing the compound to stressors like UV light, elevated temperatures (40–80°C), and varying pH (2–12). Monitor decomposition products via LC-MS and track sulfide release using fluorogenic probes (e.g., H₂S-specific fluorescent dyes) . Include control groups with inert atmospheres to differentiate oxidative vs. hydrolytic degradation pathways .

Q. How does the presence of competing ions (e.g., phosphate) influence the reactivity of this compound in aqueous solutions?

  • Methodological Answer : Competitive adsorption studies using nanoscale iron particles show sulfide ions (S²⁻) dominate over phosphate due to stronger binding affinity. Use adsorption isotherms (Langmuir/Freundlich models) to quantify ion competition and kinetic assays to measure reaction rates. Adjust ionic strength and pH to simulate environmental matrices .

Q. What methodologies are effective in tracking the decomposition pathways of this compound in biological systems?

  • Methodological Answer : Employ fluorescent probes (e.g., SF7-AM) for real-time H₂S detection in live cells . Combine this with metabolomic profiling (LC-MS/MS) to identify sulfonated byproducts. For in vivo studies, use isotopic labeling (³⁴S or ¹⁸O) to trace sulfur migration and validate pathways via tandem mass spectrometry .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Re-evaluate computational models (DFT, MD simulations) by incorporating solvent effects and transition-state geometries. Validate with experimental kinetic data under controlled conditions (e.g., fixed Eh/pH). Use sensitivity analysis to identify parameters (e.g., activation energy) causing mismatches and refine models iteratively .

Q. What statistical approaches are robust for analyzing time-dependent degradation data of this compound?

  • Methodological Answer : Apply mixed-effects models to account for batch variability in longitudinal studies. Use structural equation modeling (SEM) to test mediation effects (e.g., sulfide release mediating toxicity). Bootstrapping (1,000+ resamples) ensures reliability in small-sample studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodophenyltrifluoromethyl sulfide
Reactant of Route 2
Reactant of Route 2
3-Iodophenyltrifluoromethyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.